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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Prehelminthosporol, a sesquiterpenoid natural product, is a significant secondary metabolite

produced by the plant pathogenic fungus Bipolaris sorokiniana. As a member of the seco-

sativene class of sesquiterpenoids, its unique bicyclo[3.2.1]octane core structure and biological

activities have garnered considerable interest in the scientific community. Understanding the

precise molecular architecture of Prehelminthosporol is fundamental to elucidating its

biosynthetic pathways, mechanism of action, and potential applications in drug discovery and

development. Spectroscopic analysis provides the definitive toolkit for this structural

elucidation, offering a detailed fingerprint of the molecule's atomic composition and

connectivity.

This technical guide provides a comprehensive overview of the key spectroscopic data for

Prehelminthosporol, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

Nuclear Magnetic Resonance (NMR) Spectroscopy. By synthesizing data from authoritative

sources and providing insights into the interpretation of these spectra, this document serves as

a valuable resource for researchers working with Prehelminthosporol and related natural

products.

Chemical Structure of Prehelminthosporol
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Prehelminthosporol possesses the molecular formula C₁₅H₂₂O₂, corresponding to a

molecular weight of 234.34 g/mol . A critical feature of its structure is the presence of a

hemiacetal, which gives rise to two epimers that can exist in equilibrium. This stereochemical

complexity is important to consider when interpreting spectroscopic data, particularly NMR

spectra, where the presence of epimers can lead to the observation of two sets of signals for

nearby atoms.

Mass Spectrometry (MS): Determining Molecular
Mass and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight and

elemental composition of a compound, as well as gaining structural insights through

fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) analysis of Prehelminthosporol is consistent

with its molecular formula, C₁₅H₂₂O₂. In positive ion mode, a protonated molecule [M+H]⁺

would be expected, while in negative ion mode, a deprotonated molecule [M-H]⁻ could be

observed.

Key Mass Spectrometry Data for Prehelminthosporol Analogs:
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Ion Type Observed m/z Technique Interpretation

[M+H]⁺ 253.1804 HRESIMS

Protonated molecule

of a related dihydroxy

analog

(Bipolarisorokin B)[1]

[M+Na]⁺ 275.1617 HRESIMS

Sodium adduct of a

related dihydroxy

analog

(Bipolarisorokin B)[1]

Selected Ion 219 LC-MS

Likely a fragment ion

of Prehelminthosporol,

possibly representing

the loss of a methyl

group and a water

molecule, or [M-H-

H₂O]⁻.[2]

The fragmentation pattern of seco-sativene sesquiterpenoids in tandem mass spectrometry

(MS/MS) often involves characteristic neutral losses, such as water (H₂O), and rearrangements

like the McLafferty rearrangement.[3] These fragmentation pathways provide valuable clues for

the structural identification of this class of compounds.[3]

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

Sample Preparation: A dilute solution of purified Prehelminthosporol is prepared in a

suitable solvent such as methanol or acetonitrile.

Chromatographic Separation: The sample is injected onto a reverse-phase C18 column. A

gradient elution is typically employed, starting with a high percentage of water (often with a

small amount of formic acid to aid ionization) and gradually increasing the percentage of

organic solvent (e.g., acetonitrile or methanol).
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Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source,

which generates gas-phase ions of the analyte.

Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or

Quadrupole) where their mass-to-charge ratios (m/z) are measured. For structural

elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent

ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment

ions.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing

a characteristic spectrum that reveals the presence of specific functional groups. The IR

spectrum of Prehelminthosporol and its analogs is distinguished by absorptions

corresponding to hydroxyl and carbonyl functionalities, as well as carbon-carbon double and

single bonds.

Characteristic IR Absorption Bands for Prehelminthosporol and Analogs:
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

~3360 O-H stretch (broad) Hydroxyl (-OH)

Confirms the

presence of the

alcohol/hemiacetal

group.[1]

~2947, 2833 C-H stretch Alkane (sp³ C-H)

Indicates the

saturated hydrocarbon

backbone of the

molecule.[1]

~1651 C=O stretch Aldehyde/Ketone

Suggests the

presence of a

carbonyl group, which

in Prehelminthosporol

is part of the

hemiacetal.[1]

~1454 C-H bend Alkane (CH₂, CH₃)

Further confirms the

aliphatic nature of the

structure.[1]

~1114, 1031 C-O stretch Alcohol/Ether

Consistent with the

hydroxyl and ether

linkages in the

hemiacetal ring.[1]

The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected

for a molecule with a hydroxyl group.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

Sample Preparation: A small amount of the purified, solid Prehelminthosporol is placed

directly onto the ATR crystal (e.g., diamond or germanium).
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Data Acquisition: The IR beam is directed through the ATR crystal and reflects off the internal

surface in contact with the sample. The evanescent wave penetrates a short distance into

the sample, where absorption occurs at specific frequencies.

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier

transform is applied to the interferogram to generate the infrared spectrum. A background

spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic

molecules, providing detailed information about the chemical environment, connectivity, and

stereochemistry of each atom. For Prehelminthosporol, both ¹H and ¹³C NMR are essential,

and 2D NMR techniques (like COSY, HSQC, and HMBC) are used to piece together the

molecular puzzle.

Due to the existence of epimers at the hemiacetal carbon, the NMR spectra of

Prehelminthosporol can be complex, often showing two sets of signals for protons and

carbons near the stereocenter. The data presented here are based on the analysis of closely

related seco-sativene sesquiterpenoids isolated from Bipolaris species.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

hydrogen atoms. Key features for a Prehelminthosporol-type structure include signals for

methyl groups (singlets and doublets), methylene protons (often complex multiplets due to

diastereotopicity), methine protons, and the characteristic signal for the hemiacetal proton.

Representative ¹H NMR Data for a Seco-Sativene Sesquiterpenoid (Bipolenin K) in CD₃OD:
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Position δ (ppm) Multiplicity J (Hz)

2 5.34 s

5 2.59 m

6α 1.83 m

6β 1.55 m

7 2.39 m

8 5.61 s

10 2.50 m

11 2.07 m

12α 1.90 m

12β 1.63 m

13 1.05 d 6.9

14 0.99 s

15 1.70 s

Data adapted from Phan et al., 2019.[4]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical

environments. The spectrum of a Prehelminthosporol-type molecule will show signals in the

aliphatic region for methyl, methylene, and methine carbons, as well as downfield signals for

olefinic carbons and the hemiacetal carbon.

Representative ¹³C NMR Data for a Seco-Sativene Sesquiterpenoid (Bipolenin K) in CD₃OD:
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Position δ (ppm) Carbon Type

1 148.6 C

2 102.3 CH

3 160.2 C

4 44.8 C

5 49.9 CH

6 36.3 CH₂

7 40.5 CH

8 125.1 CH

9 142.1 C

10 50.1 CH

11 35.7 CH

12 31.9 CH₂

13 21.3 CH₃

14 16.0 CH₃

15 11.7 CH₃

Data adapted from Phan et al., 2019.[4]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Approximately 1-5 mg of purified Prehelminthosporol is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse

sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to

simplify the spectrum to single lines for each carbon.
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2D NMR Experiments: A series of 2D NMR experiments are conducted to establish

connectivity:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling,

revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-

carbon (¹H-¹³C) pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, crucial for connecting molecular fragments.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectra.

Integrated Spectroscopic Analysis Workflow
The definitive structural elucidation of Prehelminthosporol is achieved by integrating the data

from all spectroscopic techniques. The workflow below illustrates the logical progression from

initial characterization to the final confirmed structure.
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Purified Prehelminthosporol Sample

Mass Spectrometry (MS)
- Determine Molecular Formula (C₁₅H₂₂O₂)

- Analyze Fragmentation

Infrared (IR) Spectroscopy
- Identify Functional Groups (-OH, C=O)

NMR Spectroscopy
(1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC)

Integrated Structure Elucidation

Establish C-H Framework
& Proton-Proton Connectivity

Confirmed Structure of
Prehelminthosporol

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Prehelminthosporol.

Conclusion
The spectroscopic characterization of Prehelminthosporol provides a detailed molecular

portrait essential for its study and potential exploitation. Mass spectrometry confirms its

elemental composition and offers clues to its structure through fragmentation. Infrared

spectroscopy rapidly identifies key functional groups, namely the hydroxyl and carbonyl

moieties of the hemiacetal. Finally, a full suite of NMR experiments provides the unambiguous

atom-by-atom connectivity and stereochemical information required to define its complex three-

dimensional architecture. The data and protocols presented in this guide offer a foundational

resource for researchers, enabling confident identification and further investigation of this

biologically active fungal metabolite.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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